molecular formula C17H14F2N4O B278838 N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Numéro de catalogue B278838
Poids moléculaire: 328.32 g/mol
Clé InChI: SNCBJELKNOAAOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has gained attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which has been implicated in a variety of cellular processes including cell growth, proliferation, and survival. In

Mécanisme D'action

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity. CK2 is a serine/threonine kinase that phosphorylates a wide variety of substrates involved in cell growth and survival. Inhibition of CK2 by N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide leads to decreased phosphorylation of these substrates, which can lead to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a selective inhibitory effect on CK2, with minimal off-target effects. It has been shown to induce apoptosis in cancer cells, and to inhibit tumor growth in preclinical models. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, it has been shown to have minimal toxicity in normal cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of CK2, with high selectivity and minimal off-target effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. However, there are also limitations to its use. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has limited solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can make it difficult to use in certain assays, as high concentrations may be required.

Orientations Futures

There are several future directions for the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in cancer research. One area of interest is in combination therapy with other anticancer agents, such as cisplatin and doxorubicin. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to enhance the efficacy of these agents, and further studies are needed to determine the optimal combination and dosing regimens. Another area of interest is in the development of more potent and selective CK2 inhibitors, which may have even greater antitumor activity. Finally, there is interest in the use of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in clinical trials, to determine its safety and efficacy in humans.

Méthodes De Synthèse

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized by a multistep process that involves the reaction of 3,4-difluoroaniline with ethyl 2-pyridylacetate to form an intermediate, which is then reacted with 4-cyanopyrazole in the presence of a base to yield the final product. The synthesis method has been optimized to produce high yields and purity of N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.

Applications De Recherche Scientifique

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in cancer therapy. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to be a potent inhibitor of CK2, and has demonstrated antitumor activity in preclinical studies. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin.

Propriétés

Nom du produit

N-(3,4-difluorophenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Formule moléculaire

C17H14F2N4O

Poids moléculaire

328.32 g/mol

Nom IUPAC

N-(3,4-difluorophenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c1-2-15-12(10-21-23(15)16-5-3-4-8-20-16)17(24)22-11-6-7-13(18)14(19)9-11/h3-10H,2H2,1H3,(H,22,24)

Clé InChI

SNCBJELKNOAAOH-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

SMILES canonique

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=CC(=C(C=C3)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.